月桂酸

描述

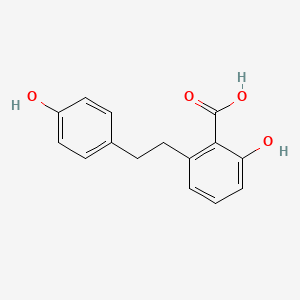

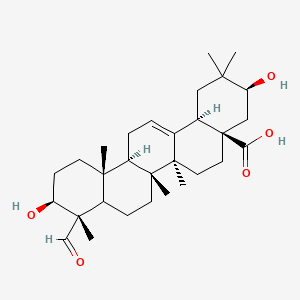

Lunularic acid is a dihydrostilbenoid found in the liverwort Lunularia cruciata and in the roots of Hydrangea macrophylla . A lunularic acid decarboxylase has been detected from the liverwort Conocephalum conicum .

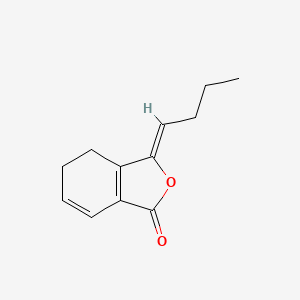

Synthesis Analysis

A new functionalised sulphone-based building block has been synthesised that enabled C-C bond formation through Julia olefination. The utility of the developed building block was demonstrated by successful synthesis of two natural products lunularic acid, hydrangeic acid and initial libraries of their analogues .Molecular Structure Analysis

The molecular formula of Lunularic acid is C15H14O4 . The IUPAC name is 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid . The molecular weight is 258.27 g/mol .Chemical Reactions Analysis

It was hypothesized that both polyketide reductase (PKR) and stilbenecarboxylate synthase 1 (STCS1) were involved in the LA biosynthesis . The results indicated that MpSTCS1s from Marchantia polymorpha catalyzed both C2→C7 aldol-type and C6→C1 Claisen-type cyclization using dihydro-p-coumaroyl-coenzyme A (CoA) and malonyl-CoA as substrates to yield a C6-C2-C6 skeleton of dihydro-resveratrol following decarboxylation and the C6-C3-C6 type of phloretin in vitro .Physical And Chemical Properties Analysis

The molecular weight of Lunularic acid is 258.27 g/mol . The molecular formula is C15H14O4 . The percent composition is C 69.76%, H 5.46%, O 24.78% .科学研究应用

Cytogenetic and Biochemical Effects

Lunularic Acid has been studied for its dose-dependent effects on physiological, cytogenetic, biochemical, and anatomical parameters in Allium cepa L. bulbs . The study found that LA administrations caused a decrease in all investigated physiological parameter values, an increase in the frequency of micronucleus and chromosomal aberrations, and a reduction in the mitotic index compared to the control group . LA application also caused dose-related increases in catalase and superoxide dismutase activities and malondialdehyde and free proline levels compared to the control group .

Structural Changes in Meristem Cells

LA application promoted chromosomal aberrations such as sticky chromosome, spindle fiber damage, vagrant chromosome, reverse polarization in root meristem cells . After all LA applications, root anatomical structure changes such as epidermis cell deformations, flattened cell nucleus and unclear transmission tissue were observed .

Inhibition of Germination and Growth

Lunularic Acid inhibited not only the germination and the growth of cress and lettuce at 1 mM but also the gibberellic acid (GA3)-induced α-amylase induction in embryoless barley seeds at 120 μM, which was recognized as a specific activity of abscisic acid (ABA) .

Similarity with Abscisic Acid

LA and ABA equally inhibited the growth of Lunularia cruciata A18 strain callus at 40 and 120 μM . A computational analysis revealed that the stable conformers of LA could be superimposed on the stable ABA conformers . This suggests that LA and ABA bind to the same receptor in higher plants .

Immunoassay

The antibody raised against the conjugate of C1-ABA-bovine serum albumin (ABA-BSA) reacted with LA-horse-radish peroxidase (LA-HRP) conjugate as well as ABA-HRP conjugate . This indicates that LA has ABA-like activity in higher plants .

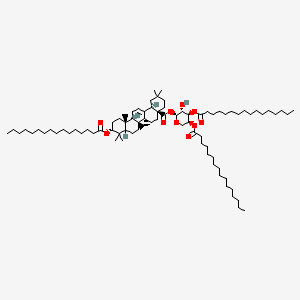

Synthesis of Oxygenated Bibenzyls

Lunularic Acid has been used in the modular synthesis of oxygenated bibenzyls utilizing iodoarenes as building blocks for both aromatic rings and trimethylsilylacetylene as the central C2 building block .

作用机制

Target of Action

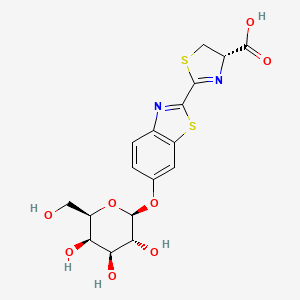

Lunularic acid (LA) is a key precursor for macrocyclic bisbibenzyl synthesis in nonvascular liverworts . The primary targets of LA are the enzymes Stilbenecarboxylate synthase (STCS) and Polyketide reductase (PKR), which are hypothesized to be key enzymes in the biosynthesis pathway of LA .

Mode of Action

The interaction between STCS1 and PKR proteins has been shown to promote the formation of LA within the body . This protein-protein interaction is essential for the accumulation of LA in plants . The interaction suggests that there may be different catalytic mechanisms between CHS-CHR and STCS1-PKR, which is worth further study .

Biochemical Pathways

The biosynthesis of LA involves the enzymes STCS and PKR . STCS1s from Marchantia polymorpha catalyze both C2-C7 aldol-type and C6-C1 Claisen-type cyclization using dihydro-p-coumaroyl-coenzyme A (CoA) and malonyl-CoA as substrates to yield a C6-C2-C6 skeleton of dihydro-resveratrol following decarboxylation and the C6-C3-C6 type of phloretin in vitro .

Result of Action

LA has been found to have good biological activity, such as anti-tumor, antioxidant, anti-fungal, and anti-viral effects . High doses of la have been found to promote multi-directional toxicity .

Action Environment

The action of LA can be influenced by environmental factors. For instance, the interaction between STCS1 and PKR proteins, which is essential for the accumulation of LA in plants, can be influenced by the plant’s biological environment

未来方向

Bryophytes, including those that produce Lunularic acid, are contributing to the arsenal of natural bioactive compounds against fungi . The exploitation of their chemical weapons for pharmacological purposes dates back to several decades in a number of fields of application, relying on the observation that plant metabolites successfully evolved/selected for antagonistic activities against microbial pathogens could be employed as the bioactives reservoir, suitable in their native form or being specifically modified to tailoring their biological effect .

属性

IUPAC Name |

2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-12-8-5-10(6-9-12)4-7-11-2-1-3-13(17)14(11)15(18)19/h1-3,5-6,8-9,16-17H,4,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSQDOUEUWXRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177826 | |

| Record name | Lunularic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23255-59-6 | |

| Record name | Lunularic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23255-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lunularic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lunularic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUNULARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZQ3FYV21C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

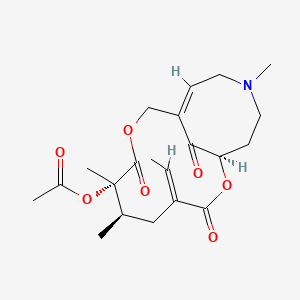

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[(2,2-dichloroacetyl)amino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1675378.png)